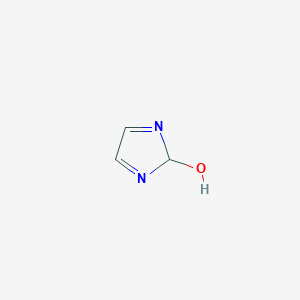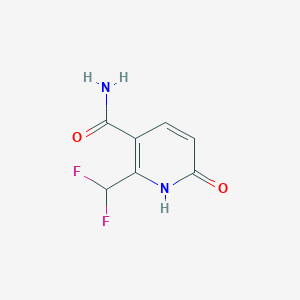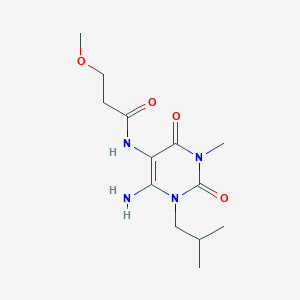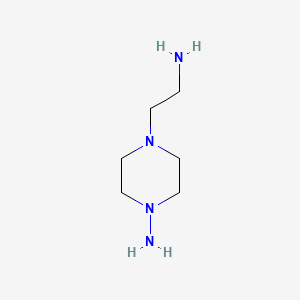
4-(2-Aminoethyl)piperazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)piperazin-1-amine, also known as 2-(Piperazin-1-yl)ethan-1-amine, is a derivative of piperazine. This compound is an ethyleneamine containing three nitrogen atoms: one primary, one secondary, and one tertiary. It is a colorless to yellowish liquid that is miscible with water and has a boiling point of approximately 222°C .
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)piperazin-1-amine can be synthesized through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines, which can then be deprotected to yield the desired compound.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods
Industrially, this compound is produced by reacting ethylene dichloride with ammonia. This process yields various ethyleneamines, including ethylenediamine, diethylenetriamine, triethylenetetramine, tetraethylenepentamine, and aminoethyl piperazine, which can be purified by distillation .
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)piperazin-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
科学的研究の応用
4-(2-Aminoethyl)piperazin-1-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(2-Aminoethyl)piperazin-1-amine involves its interaction with various molecular targets and pathways. The tertiary amine on the molecule acts as an accelerator in epoxy curing, while the other amine hydrogens allow sites for crosslinking . In biological systems, the compound may interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects .
類似化合物との比較
Similar Compounds
- Ethylenediamine
- Diethylenetriamine
- Triethylenetetramine
- Tetraethylenepentamine
Uniqueness
4-(2-Aminoethyl)piperazin-1-amine is unique due to its specific structure, which includes a piperazine ring with an ethyleneamine side chain. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
特性
分子式 |
C6H16N4 |
|---|---|
分子量 |
144.22 g/mol |
IUPAC名 |
4-(2-aminoethyl)piperazin-1-amine |
InChI |
InChI=1S/C6H16N4/c7-1-2-9-3-5-10(8)6-4-9/h1-8H2 |
InChIキー |
LCGGGOWERDBRPO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


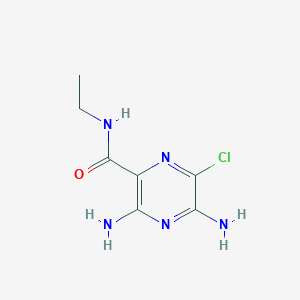
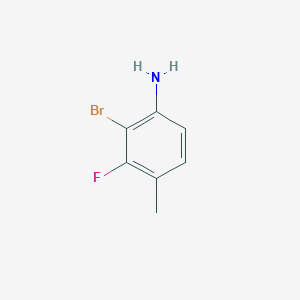
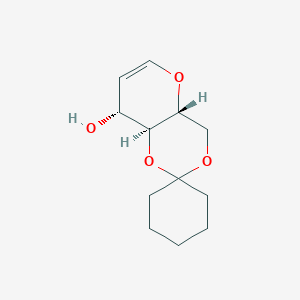
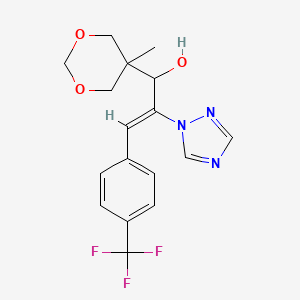
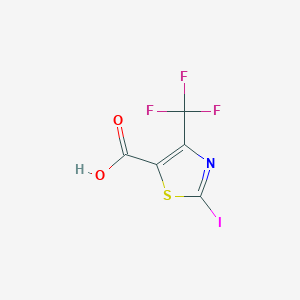

![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
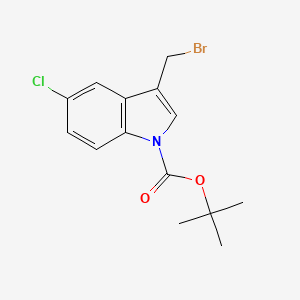
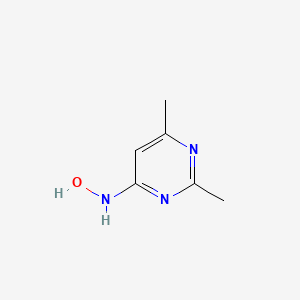

![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
